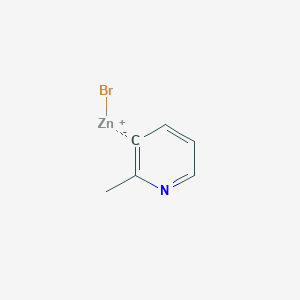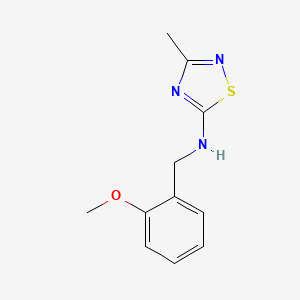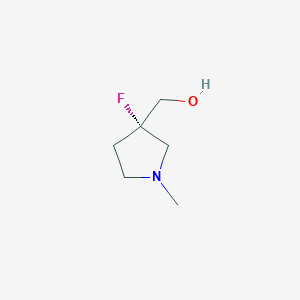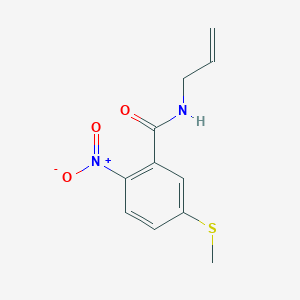
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a chlorinated phenyl ring, and an iodinated phenyl ring
Preparation Methods
The synthesis of tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a chlorinated phenol derivative.
Iodination: The chlorinated phenol derivative undergoes iodination using iodine and a suitable oxidizing agent.
Hydroxymethylation: The iodinated product is then subjected to hydroxymethylation, typically using formaldehyde and a base.
Carbamate Formation: Finally, the hydroxymethylated product is reacted with tert-butyl isocyanate to form the desired tert-butyl carbamate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate involves its interaction with molecular targets through various pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate can be compared with similar compounds such as:
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of chlorinated, iodinated, and hydroxymethylated phenyl rings, which provide distinct chemical properties and potential for diverse applications.
Properties
Molecular Formula |
C12H15ClINO3 |
|---|---|
Molecular Weight |
383.61 g/mol |
IUPAC Name |
tert-butyl N-[2-chloro-5-(hydroxymethyl)-4-iodophenyl]carbamate |
InChI |
InChI=1S/C12H15ClINO3/c1-12(2,3)18-11(17)15-10-4-7(6-16)9(14)5-8(10)13/h4-5,16H,6H2,1-3H3,(H,15,17) |
InChI Key |
IMZGORYSSDTFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)CO)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)








